molecular formula C11H12FNO B1337801 2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline CAS No. 66464-20-8

2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline

Cat. No. B1337801
CAS RN: 66464-20-8
M. Wt: 193.22 g/mol
InChI Key: OZOYGQPOXFKXHD-UHFFFAOYSA-N
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Description

The compound "2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline" is a fluorinated oxazoline derivative. Oxazolines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The presence of a fluorine atom on the phenyl ring and the dimethyl substitution on the oxazoline ring could potentially influence the reactivity and properties of the compound. Fluorinated oxazolines, such as the one , are of interest due to their potential applications in polymer synthesis and their unique physical and chemical properties .

Synthesis Analysis

The synthesis of fluorinated oxazolines can be challenging due to the low reactivity of fluorinated monomers in cationic ring-opening polymerization (CROP). However, studies have shown that the reactivity can be enhanced by introducing hydrocarbon spacers between the oxazoline ring and the fluorinated group . For example, the insertion of methyl and ethyl spacers has been found to increase the rate of polymerization, allowing for the synthesis of defined triphilic triblock copolymers . Although the specific synthesis of "2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline" is not detailed in the provided papers, these findings suggest that similar strategies could be employed to synthesize this compound with high efficiency.

Molecular Structure Analysis

The molecular structure of fluorinated oxazolines is characterized by the presence of a five-membered oxazoline ring and a fluorinated phenyl group. The crystal structure of related compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the lattice parameters and the overall molecular conformation . The molecular packing can involve interactions such as hydrogen bonding and π-π stacking, which can influence the material's properties .

Chemical Reactions Analysis

Fluorinated oxazolines can participate in various chemical reactions, including polymerization and the formation of block copolymers. The cationic ring-opening polymerization of these monomers can be facilitated by microwave irradiation, leading to polymers with low polydispersity and living polymerization characteristics . The presence of fluorine substituents affects the polymerization rates and the properties of the resulting polymers . Additionally, the reactivity of hydroxyl groups in related oxazoline compounds has been utilized to synthesize polymers with different end-group functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated oxazolines and their polymers are influenced by the fluorine content and the position of the fluorine substituents. The thermal properties, such as melting and decomposition temperatures, are affected by the presence of ortho-fluoro substituents, while the surface properties, like hydrophobicity, are determined by para- and meta-fluoro substituents . The high fluorine content in some oxazoline-based polymers also makes them candidates for applications in magnetic resonance imaging (MRI) as contrast agents, due to their ability to self-assemble into various structures in solution .

Scientific Research Applications

Fluorescence Probes in Chemistry

2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline and its derivatives are used as pH-sensitive fluorescence probes. These compounds, when protonated, show significant red shifts in the absorption and emission maxima, making them suitable for detecting acid concentrations in the biologically relevant range (Ihmels et al., 2005).

Transition Metal Complexes

The σ-bonded Palladium(II) complexes of 2-aryl-4,4-dimethyl-2-oxazolines, including 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline, have been synthesized and characterized, indicating their potential in the field of organometallic chemistry (Izumi et al., 1981).

Catalysis

Half-sandwich cycloruthenated complexes derived from 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline show promising catalytic activity in nitroarene reduction. This suggests their utility in catalytic processes (Jia et al., 2016).

Safety And Hazards

Safety data sheets provide information on the hazards of related compounds. For example, 2-Fluorophenyl isocyanate is considered hazardous and can cause skin and eye irritation, respiratory irritation, and is harmful if swallowed .

properties

IUPAC Name

2-(2-fluorophenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOYGQPOXFKXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447214
Record name 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline

CAS RN

66464-20-8
Record name 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JHC Batista, FM dos Santos, LA Bozzini… - European Journal of …, 2015 - Wiley Online Library
A variety of difunctionalized aryl‐2‐oxazolines were prepared from the reaction of halophenyl‐2‐oxazolines and TMPMgCl·LiCl to give an organomagnesium reagent, which was then …
WB Avila, JL Crow… - Journal of Chemical …, 1990 - ACS Publications
Nucleophilic aromatic substitution: A microscale organic experiment Page 1 NucleophilicAromatic Substitution A Microscale Organic Experiment Walter B. Avila, Jeffrey L. Crow, and …
Number of citations: 10 pubs.acs.org
HE Katz - 1982 - search.proquest.com
were developed, and the conformational behavior of the cycles was deducted from NMR spectra and CPK model studies. Free energies of association of the hosts with alkali metal and …
Number of citations: 2 search.proquest.com

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